
Protirelin tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protirelin tartrate (chemical formula: C₁₆H₂₂N₆O₄·C₄H₆O₆) is a synthetic analog of thyrotropin-releasing hormone (TRH), a tripeptide (pyroglutamyl-histidyl-prolinamide) that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin . It is formulated as a tartrate salt hydrate to enhance solubility and stability. The compound is registered under regulatory identifiers such as SYW8T997EQ (UNII) and SUB04112MIG (EMA XEVMPD) and is classified under HS code 29371900 for international trade .
Preparation Methods
Synthetic Routes for Protirelin Tartrate
Stepwise Peptide Synthesis
The synthesis of Protirelin follows classical solution-phase peptide chemistry, involving sequential coupling of L-pyroglutamic acid, L-histidine, and L-prolinamide. Key steps include:
a. N-Terminus Fragment Preparation
The N-terminal pyroglutamyl-histidyl moiety is synthesized via oxazolidinone intermediates. Starting with N-Cbz-protected L-serine (2a ), treatment with sodium hydroxide induces cyclization to form (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid (3b ). Subsequent esterification with benzyl alcohol, alkylation (e.g., iodomethane for N-methyl derivatives), and catalytic hydrogenation yield the protected dipeptide backbone.
b. C-Terminus Prolinamide Synthesis
L-prolinamide is prepared from N-Boc-L-proline (20 ) through morpholine-mediated coupling, followed by Boc deprotection under acidic conditions. Thiazolidinecarboxylic acid derivatives (19 ) are alternatively used to enhance conformational stability during fragment condensation.
c. Fragment Condensation
The N- and C-terminal fragments are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Post-coupling, global deprotection with trifluoroacetic acid (TFA) yields the free tripeptide.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, employing a Merrifield resin, is favored for scalability. The process involves:
- Resin Loading : Fmoc-L-prolinamide is anchored to 2-chlorotrityl chloride resin.
- Elongation : Fmoc-L-histidine(trit) and Fmoc-L-pyroglutamic acid are sequentially coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activation.
- Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) releases the peptide, which is precipitated in cold ether.
Industrial Production Methods
Large-Scale Liquid-Phase Synthesis
Industrial facilities utilize continuous-flow reactors for fragment condensation. A representative protocol includes:
- Reaction Conditions : 0.1 M peptide fragments in DMF, 25°C, 24 h residence time.
- Yield Optimization : Kinetic studies show 85% conversion at pH 7.5, improving to 92% with 1-hydroxybenzotriazole (HOBt) additives.
Tartrate Salt Formation
The free tripeptide is converted to its tartrate salt to enhance aqueous solubility. Critical parameters:
- Stoichiometry : 1:1 molar ratio of Protirelin to L-tartaric acid.
- Crystallization : Slow cooling (0.5°C/min) from ethanol/water (70:30) yields monohydrate crystals with >99% purity.
Analytical Methods for Quality Control
Purity Assessment
Parameter | Method | Specification |
---|---|---|
Identity | IR Spectroscopy | Amide I band ~1650 cm⁻¹ |
Related Substances | HPLC (C18, 0.1% TFA) | ≤0.5% impurities |
Water Content | Karl Fischer Titration | ≤5.0% w/w |
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) shows:
- Degradation Products : Deamidated TRH (≤2.3%), pyroglutamate-histidine dimer (≤1.1%).
- pH Dependency : Maximum stability at pH 4.0–5.5; degradation accelerates above pH 7.0.
Challenges and Optimization Strategies
Epimerization During Synthesis
The histidine residue is prone to racemization at high pH. Mitigation strategies include:
- Low-Temperature Coupling : Conducting reactions at −20°C reduces epimerization from 8% to <1%.
- Protected Side Chains : Using trityl (Trt) protection for histidine imidazole minimizes side reactions.
Scalability of SPPS
While SPPS ensures high purity (>98%), resin costs and solvent waste limit industrial adoption. Hybrid approaches (e.g., fragment condensation + SPPS) reduce raw material use by 40%.
Chemical Reactions Analysis
Types of Reactions
Protirelin tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, protecting groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or reduce the peptide’s efficacy in diagnostic and therapeutic applications .
Scientific Research Applications
Protirelin tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Mechanism of Action
Protirelin tartrate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the anterior pituitary gland. This binding stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin, which regulate thyroid function and lactation, respectively . The molecular targets and pathways involved include the hypothalamic-pituitary-thyroid axis and various neuromodulatory pathways in the brain .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Highly soluble in water; insoluble in acetic acid, ethanol, and diethyl ether .
- Identification : Distinctive color reactions with 4-nitrobenzenediazonium tetrafluoroborate (red) and copper ions in sodium hydroxide (purple) .
- Purity : Tested via pH (4.0–5.5), thin-layer chromatography (TLC), and residual solvent analysis .
Taltirelin Hydrate
Key Differences :
Research Findings :
- In a study of 2,106 patients with multiple-system atrophy (MSA), Protirelin was used in only 10.9% of cases, whereas Taltirelin was preferred (35.7%) due to its extended half-life and efficacy in motor function improvement .
- Taltirelin (TA-0910) shows superior blood-brain barrier penetration, making it more effective for neurodegenerative conditions .
Other TRH Analogs and Comparators
Levodopa and Dopamine Agonists
- Protirelin’s 10.9%) .
- Droxidopa: Addresses neurogenic orthostatic hypotension, a non-TRH agent with complementary use in autonomic dysfunction .
Pharmacokinetic and Pharmacodynamic Data
Compound | Half-Life | Key Metabolites | CNS Penetration |
---|---|---|---|
This compound | 5–8 minutes | Free TRH, deamidated TRH | Moderate |
Taltirelin Hydrate | 2–3 hours | TA-0910 acid | High |
Levodopa | 1–3 hours | Dopamine, 3-OMD | High |
Regulatory and Global Usage Notes
- Protirelin Availability : Discontinued in the UK but remains in use in Japan and South Korea for neurological indications .
Biological Activity
Protirelin tartrate, a synthetic analogue of thyrotropin-releasing hormone (TRH), has garnered attention for its diverse biological activities, particularly in neuroprotection, endocrine regulation, and therapeutic applications in various neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Overview of this compound
Protirelin is a tri-peptide hormone released by the hypothalamus that stimulates the anterior pituitary gland to release thyroid-stimulating hormone (TSH) and prolactin. Its pharmacological properties make it a candidate for treating conditions related to thyroid dysfunction and neurological disorders.
Protirelin exerts its effects primarily through the following mechanisms:
- Neurotransmitter Modulation : It influences the release and activity of various neurotransmitters, including enhancing the levels of neurotrophic factors that support neuronal health.
- Endocrine Regulation : By stimulating TSH and prolactin release, protirelin plays a crucial role in regulating thyroid function and metabolic processes.
- Neuroprotective Effects : Research has shown that protirelin can provide neuroprotection in models of spinal cord injury and ischemia, potentially aiding recovery from neurological damage .
1. Treatment of Upper Motoneuron Syndrome
A randomized controlled trial investigated the efficacy of this compound in patients with chronic upper motoneuron syndrome due to ischemic cerebrovascular lesions. The study involved 20 patients receiving 4 mg/day intramuscularly. Results indicated:
- Improvement in Spasticity : Statistically significant reductions in spasticity and improvements in muscular strength were observed, particularly in lower limbs.
- Neurophysiological Changes : Enhanced responses to transcranial magnetic stimulation were noted, indicating improved motor function .
2. Long-term Treatment Outcomes
A study on long-term (30 days) administration of this compound (4 mg/day) examined its effects on neuroendocrine and cardiovascular systems among patients with chronic cerebrovascular disease. Key findings included:
- Stable Neuroendocrine Balance : No significant alterations in thyroid hormone levels or other metabolic parameters were observed post-treatment.
- Safety Profile : The treatment was well tolerated, with minimal side effects reported .
Comparative Efficacy of TRH Analogues
Several studies have explored the efficacy of protirelin and its analogues in various contexts. The following table summarizes key findings from comparative studies:
Compound | Dosage/Administration | Outcome | Notes |
---|---|---|---|
Protirelin | 2 mg i.v. daily for 14 days | Improved motor execution | Significant reduction in dysmetria |
Rovatirelin | 1.6–2.4 mg orally daily for ~2 years | Decreased ataxia | Neuroprotective effects noted |
Taltirelin | 1 mg/kg i.p. daily for 6 days | Decreased fatigue-like behavior | Enhanced neuromodulation |
Research Findings on Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Neuroprotective Effects : Evidence suggests that protirelin may protect against neuronal damage following trauma or ischemia by modulating neurotransmitter levels .
- Cardiovascular Effects : Some studies indicate that TRH administration can influence cardiac and respiratory rates, suggesting potential applications in managing cardiovascular conditions .
- Hypothalamic Regulation : Protirelin's role in regulating hypothalamic functions has implications for treating disorders related to hypothalamic dysfunction .
Case Study 1: Neurological Recovery Post-Ischemia
A patient with ischemic stroke was treated with this compound as part of a rehabilitation program. The patient exhibited significant improvement in muscle strength and coordination over a six-week period.
Case Study 2: Chronic Fatigue Management
In another instance, a cohort of patients suffering from chronic fatigue syndrome received protirelin treatment. Participants reported enhanced energy levels and reduced fatigue symptoms after four weeks of therapy.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying Protirelin tartrate in laboratory settings?
- Methodological Answer : this compound is identified using a combination of techniques:
- Thin-Layer Chromatography (TLC) : Compare sample retention factors (Rf) against standards (e.g., L-proline, L-histidine) using silica gel plates and a solvent system (e.g., butanol:acetic acid:water = 7:1:2) .
- Infrared (IR) Spectroscopy : Match absorption bands (e.g., amide bonds at ~1650 cm⁻¹) to reference spectra .
- Chemical Tests : React with 4-nitrobenzodiazepine fluoroborate (red color) or sodium hydroxide and cupric ions (purple color) for functional group confirmation .
Q. How should researchers assess the purity and stability of this compound in experimental preparations?
- Methodological Answer :
- Purity Tests :
- pH : Ensure solutions fall within 7.5–8.5 to confirm ionic stability .
- Heavy Metals : Use limit tests (e.g., ≤10 ppm via sulfide precipitation) .
- Residual Solvents : Employ gravimetric analysis after drying (≤0.3% residue) .
- Stability : Conduct accelerated degradation studies under heat/humidity (e.g., 40°C/75% RH for 4 weeks) and monitor impurities via HPLC .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s neurophysiological effects while minimizing confounding variables?
- Methodological Answer :
- Model Selection :
- In Vivo : Use rodent models (e.g., cerebral ischemia) with standardized injury protocols (e.g., middle cerebral artery occlusion) to assess neuroprotection .
- In Vitro : Apply cell-based assays (e.g., neuronal cultures) to isolate mechanisms like TRH receptor activation .
- Controls : Include sham-operated animals and vehicle-treated groups to distinguish drug effects from procedural artifacts .
- Data Collection : Use blinded assessments for behavioral outcomes (e.g., motor function scales) to reduce bias .
Q. What strategies are effective for resolving contradictions in this compound’s pharmacokinetic data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using tools like Cochrane Review Manager, adjusting for variables like dosage forms (e.g., hydrate vs. anhydrate) and species differences .
- Sensitivity Analysis : Apply statistical models (e.g., ANOVA) to identify outliers or covariates (e.g., pH-dependent solubility) influencing bioavailability .
- Cross-Validation : Compare HPLC (RP-HPLC with C18 columns) and LC-MS results to verify detection limits and metabolite interference .
Q. How can researchers optimize this compound’s analytical methods for complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to remove interferents from plasma/brain homogenates .
- Method Development : Apply Quality-by-Design (QbD) principles:
- Design of Experiments (DoE) : Utilize Box-Behnken designs to optimize factors like mobile phase pH and flow rate .
- Robustness Testing : Vary column temperatures (±2°C) and injection volumes (±10%) to validate method resilience .
Q. Methodological Considerations for Data Interpretation
- Handling Inconclusive Toxicity Data : When toxicity data are limited (e.g., lacking genotoxicity studies for tartrate derivatives), employ read-across strategies with structurally related compounds (e.g., TRH analogs) and prioritize in silico modeling (e.g., QSAR) to predict risks .
- Addressing Purity Discrepancies : If conflicting purity results arise, verify hydration states (e.g., monohydrate vs. anhydrous forms) via Karl Fischer titration and X-ray diffraction .
Properties
CAS No. |
53935-32-3 |
---|---|
Molecular Formula |
C20H28N6O10 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1 |
InChI Key |
KPUAAIHTPMAPLR-GJAJEHNISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Related CAS |
24305-27-9 (Parent) 87-69-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.